Product packaging for Hexanethioamide(Cat. No.:CAS No. 16525-31-8)

Hexanethioamide

Cat. No.: B1339959
CAS No.: 16525-31-8
M. Wt: 131.24 g/mol
InChI Key: SDELOLXCTBXEAW-UHFFFAOYSA-N
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Description

Hexanethioamide is an organic compound with the molecular formula C6H13NS and a molecular weight of approximately 131.2 g/mol . It belongs to the class of thioamides, where a sulfur atom replaces the oxygen atom of a typical amide carbonyl group. This subtle structural change confers distinct physicochemical properties that are of significant interest in chemical and biochemical research . Thioamides like this compound serve as valuable isosteres for amide bonds in exploratory chemistry. The C=S bond is both longer and weaker than the C=O bond, and the thioamide functional group exhibits a higher rotational barrier, which can be used to influence and study peptide conformation and stability . Researchers utilize thioamides as spectroscopic probes; the thioamide group has a characteristic UV absorption maximum around 265 nm and an IR stretch near 1120 cm⁻¹ , providing useful handles for analysis . Furthermore, thioamides demonstrate a greater affinity for certain metals compared to their amide counterparts, suggesting potential applications in coordination chemistry and the study of metal-binding natural products such as methanobactin . While the specific biological activity of this compound itself is a subject for investigation, related polythioamide natural products, such as closthioamide, have shown potent antibacterial activity by inhibiting DNA gyrase, highlighting the potential of the thioamide motif in drug discovery . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NS B1339959 Hexanethioamide CAS No. 16525-31-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDELOLXCTBXEAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20559409
Record name Hexanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16525-31-8
Record name Hexanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Hexanethioamide and Its Derivatives

Direct Thionation Approaches for Amide Precursors

The most common method for synthesizing thioamides is the direct thionation of their corresponding amide precursors. This involves the replacement of the carbonyl oxygen atom with a sulfur atom. The choice of thionating reagent is crucial and can significantly impact the reaction conditions and yield.

Mechanistic Considerations of Thionating Reagents (e.g., Lawesson's Reagent, P4S10, Elemental Sulfur as Sulfuration Agents)

Lawesson's Reagent: Lawesson's reagent (LR) is a widely used thionating agent that converts carbonyl compounds into thiocarbonyls. wikipedia.orgchemeurope.com The mechanism involves the dissociation of the central four-membered phosphorus-sulfur ring of LR into two reactive dithiophosphine ylides (R-PS2). wikipedia.orgchemeurope.commdpi.com These ylides then react with the carbonyl group of the amide in a cycloaddition to form a four-membered thiaoxaphosphetane intermediate. mdpi.comacs.org The driving force of the reaction is the subsequent cycloreversion, which forms a stable P=O bond and the desired thiocarbonyl, a process that shares similarities with the Wittig reaction. mdpi.comnih.gov In general, more electron-rich carbonyl groups react faster with Lawesson's reagent. wikipedia.orgchemeurope.com The reactivity order is typically hydroxyl > amide > ketone > esters. mdpi.com

Phosphorus Pentasulfide (P₄S₁₀): Phosphorus pentasulfide is another common reagent for thionation. nih.gov In solution, the dimeric P₄S₁₀ can dissociate into the monomeric P₂S₅. nih.gov The thionation of amides using P₄S₁₀ often requires refluxing in solvents like benzene, toluene, or dioxane. researchgate.net To improve yields and simplify purification, P₄S₁₀ can be supported on alumina (B75360) (Al₂O₃). This solid-supported reagent can lead to cleaner reactions, as byproducts are scavenged by the alumina and can be removed by simple filtration. nih.govresearchgate.neteurekaselect.com A combination of P₄S₁₀ and hexamethyldisiloxane (B120664) has also been shown to be effective for the thionation of amides. audreyli.com

Elemental Sulfur (S₈): Elemental sulfur is an environmentally friendly and readily available sulfur source. chemistryviews.org However, its direct use can be challenging. In some multicomponent reactions, elemental sulfur is activated by a base or other reagents to facilitate the thionation process. researchgate.net For instance, in the Willgerodt-Kindler reaction, elemental sulfur is used in the presence of amines to convert certain carbonyl compounds to thioamides. mdpi.com

Catalyst-Free and Solvent-Free Protocols for Thioamide Synthesis

In a move towards greener chemistry, catalyst-free and solvent-free methods for thioamide synthesis have been developed. One such approach involves the microwave-assisted reaction of amides with Lawesson's reagent without a solvent. acs.org This method is rapid and avoids the use of dry hydrocarbon solvents. acs.org Another example is a metal-free and solvent-free Friedel-Crafts arylation of isothiocyanates using a Brønsted superacid like triflic acid to produce thioamides. rsc.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like thioamides in a single step, often with high atom economy.

Decarboxylative Thioamidation Reactions

A notable multicomponent strategy is the decarboxylative thioamidation of arylacetic or cinnamic acids. This approach involves a three-component reaction between the acid, an amine, and elemental sulfur powder. organic-chemistry.orgorganic-chemistry.org A key advantage of this method is that it proceeds without the need for a transition metal catalyst or an external oxidant. organic-chemistry.orgorganic-chemistry.org The reaction can be performed under solvent-free conditions, making it a cost-effective and environmentally friendly option. organic-chemistry.org Similarly, α-keto carboxylic acids can undergo decarboxylative thioamidation with amines and elemental sulfur, a reaction that tolerates a wide range of functional groups. mdpi.com Arylglyoxylic acids have also been used in decarboxylative-decarbonylative thioamidation reactions with dithiocarbamate (B8719985) intermediates. rsc.org

Three-Component Reactions Involving Chlorohydrocarbons, Amides, and Elemental Sulfur

A transition-metal-free, one-pot synthesis of thioamides has been developed through a three-component reaction of chlorohydrocarbons, amides (such as N,N-dimethylformamide), and elemental sulfur. chemistryviews.orgresearchgate.net This method provides both alkyl and aryl thioamides in moderate to good yields and avoids the issue of residual transition metals in the final product. chemistryviews.org The reaction is typically carried out in the presence of a base like sodium hydroxide. chemistryviews.org

Thiocarbonylation Routes

Thiocarbonylation involves the introduction of a thiocarbonyl group (C=S) into a molecule.

Recent advancements include the thiocarbonylation of C(sp³)-H bonds. For example, a catalyst-free thiocarbonylation of benzylamine (B48309) derivatives has been developed. researchgate.net Another approach is the visible-light-driven multicomponent reaction of amines, carbon disulfide, and olefins for the synthesis of thioamides. researchgate.net

A novel one-pot synthesis of thioamides involves the nickel-catalyzed coupling of thiocarbamoyl fluorides (generated in situ from amines) with boronic acids. chemistryviews.org This method operates under mild conditions and is suitable for a variety of thioamides. chemistryviews.org

Table of Research Findings on Thioamide Synthesis

MethodologyReactantsReagents/ConditionsKey FeaturesReference
Direct ThionationAmidesLawesson's Reagent, Microwave, Solvent-freeRapid, avoids dry hydrocarbon solvents. acs.org
Direct ThionationAmidesP₄S₁₀/Al₂O₃, Reflux in dioxaneImproved yields, simplified purification. nih.govresearchgate.neteurekaselect.com
Decarboxylative ThioamidationArylacetic/Cinnamic acids, Amines, Elemental SulfurSolvent-free, 100°CMetal-free, no external oxidant required. organic-chemistry.orgorganic-chemistry.org
Three-Component ReactionChlorohydrocarbons, Amides, Elemental SulfurNaOH, 100°CTransition-metal-free, one-pot synthesis. chemistryviews.orgresearchgate.net
ThiocarbonylationAmines, Boronic acidsNickel catalyst, PCy₃ ligandMild conditions, in situ generation of thiocarbamoyl fluorides. chemistryviews.org

C(sp³)-H Thiocarbonylation Processes

The direct functionalization of C(sp³)–H bonds represents a powerful strategy for streamlining organic synthesis. In the context of thioamide synthesis, C(sp³)-H thiocarbonylation has emerged as a key area of innovation.

One notable advancement is the development of a catalyst-free, solvent-driven C(sp³)–H thiocarbonylation of benzylamine derivatives. rsc.orgrsc.org This method relies on the specific properties of dipolar aprotic solvents like dimethylformamide (DMF) and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) to facilitate the reaction without the need for a metal catalyst. rsc.org The process is initiated by an intermolecular hydrogen atom transfer (HAT) driven by the solvent. rsc.org Quantum mechanics (QM) computations have supported a mechanism involving the formation of an α-aminoalkyl radical. rsc.org This reaction demonstrates excellent yields, practicality, and environmental friendliness. rsc.org The scope of this catalyst-free thiocarbonylation has been demonstrated with a variety of benzylamine derivatives, tolerating both electron-donating and electron-withdrawing groups. rsc.org

In a different approach, visible-light photoredox/nickel dual catalysis has enabled the direct C(sp³)–H thiocarbonylation of ethers. researchgate.netrsc.org This reaction transfers the thioester group of a thiobenzoate to the α-oxy carbon of cyclic or acyclic ethers. The proposed mechanism involves the photocatalytic reduction of the thioester to an acyl radical and a thiolate. A nickel complex then facilitates decarbonylation of the acyl radical to form an aryl radical, which abstracts a hydrogen from the ether. The resulting α-oxy C(sp³) radical then combines with the nickel complex to form the final thioester product. researchgate.netrsc.org

These C(sp³)-H thiocarbonylation methods represent a significant step forward in the synthesis of thioamides and related thioesters, offering efficient and direct routes to these valuable compounds.

Table 1: Comparison of C(sp³)-H Thiocarbonylation Methods

Method Catalyst Key Features Substrate Scope Ref
Solvent-Driven Thiocarbonylation None Catalyst-free, environmentally friendly, solvent-specificity (DMF, DMPU) Diverse benzylamine derivatives rsc.orgrsc.org
Photoredox/Nickel Dual Catalysis Visible-light photoredox catalyst and Nickel complex Direct thiocarbonylation of ethers, mild reaction conditions Cyclic and acyclic ethers researchgate.netrsc.org

Aminolysis Reactions of Dithioesters for Thioamide Formation

The aminolysis of dithioesters is a fundamental and effective method for the formation of thioamides. This reaction involves the nucleophilic attack of an amine on the thiocarbonyl carbon of a dithioester, leading to the displacement of a thiol leaving group.

Recent research has focused on developing more efficient and environmentally friendly aminolysis protocols. For instance, a simple and rapid method for preparing fluorinated dithioesters has been developed, which then readily undergo aminolysis with primary amines, including complex chiral amines like cinchona alkaloids, to produce thioamides. mdpi.com These reactions proceed efficiently at room temperature, often in a short time and with a stoichiometric amount of the amine, highlighting the high reactivity of the activated dithioesters. mdpi.com The mechanism of thioamide formation from dithioesters and amines involves the formation of a tetrahedral intermediate. mdpi.comresearchgate.net The steric hindrance of the amine plays a significant role in the reaction rate. mdpi.com

The study of the kinetics and mechanism of the aminolysis of aryl dithiocyclopentanecarboxylates in acetonitrile (B52724) has provided further insights into this transformation. psu.edu The reaction mechanism can shift depending on the nature of the amine and the dithioester. psu.edu

Furthermore, the aminolysis of dithioesters has been applied in the context of polymer chemistry. For example, polystyrene- and poly(methyl methacrylate)-dithioesters have been functionalized via aminolysis. rsc.org This demonstrates the versatility of the aminolysis reaction for modifying complex molecular architectures.

Table 2: Examples of Aminolysis of Dithioesters for Thioamide Synthesis

Dithioester Type Amine Conditions Key Findings Ref
Fluorinated Dithioesters Simple and complex primary amines (e.g., cinchona alkaloids) Room temperature, stoichiometric amine Rapid and efficient thioamide formation mdpi.com
Aryl Dithiocyclopentanecarboxylates Anilines Acetonitrile, 10.0 °C Mechanistic insights into the aminolysis reaction psu.edu
Polymer-Dithioesters Various amines Ambient atmospheric conditions Functionalization of polymers via aminolysis rsc.org

Site-Selective Incorporation Methods for Thioamide Moieties in Polymeric and Peptidic Scaffolds

The site-specific incorporation of thioamides into peptides and polymers is of great interest for modulating their structure and function. Thioamides can act as probes for hydrogen bonding and conformational changes within these macromolecules. amazonaws.com

In peptide synthesis, a significant challenge is the potential for racemization of the α-chiral center of the thioamide residue during solid-phase peptide synthesis (SPPS). amazonaws.comacs.org To address this, methods have been developed to protect the thioamide during synthesis. One such strategy involves the use of thioimidates as protecting groups, which can prevent epimerization during the Fmoc deprotection step. amazonaws.comacs.org Another highly efficient method employs α-thioacyloxyenamides as thioacylating reagents in SPPS, allowing for the incorporation of single or multiple thioamide substitutions with minimal epimerization for most proteinogenic amino acids. acs.org The incorporation of a thioamide linkage adjacent to an aspartate residue has been shown to facilitate site-specific N-glycosylation of peptides. nih.gov

In the realm of polymeric scaffolds, functionalization is key to enhancing their bioactivity for applications such as bone tissue engineering. frontiersin.org While the direct incorporation of hexanethioamide into a polymer backbone is less commonly detailed, the principles of polymer functionalization can be applied. Methods like copolymerization and surface modification are used to introduce desired chemical functionalities onto polymeric scaffolds. frontiersin.org For instance, thiolated thermoresponsive polymers have been synthesized for intestinal applications, demonstrating enhanced mucoadhesion. nih.gov These approaches could potentially be adapted for the site-selective incorporation of thioamide-containing monomers or for the post-polymerization modification of scaffolds to introduce thioamide groups.

Table 3: Methods for Site-Selective Thioamide Incorporation in Peptides

Method Key Reagent/Strategy Advantages Ref
Thioimidate Protection Thioimidate protecting group Prevents racemization during Fmoc-SPPS amazonaws.comacs.org
α-Thioacyloxyenamides α-Thioacyloxyenamides as thioacylating reagents Highly efficient, applicable to most amino acids, low epimerization acs.org
Thioamide-Directed Glycosylation Thioamide linkage adjacent to Aspartate Facilitates site-specific N-glycosylation nih.gov

Innovations in Environmentally Benign Thioamide Synthetic Protocols

The development of green and sustainable synthetic methodologies is a central goal in modern organic chemistry. For thioamide synthesis, several innovative and environmentally benign protocols have been established.

A prominent green approach is the use of deep eutectic solvents (DESs). A mild, direct, and highly efficient synthesis of a wide variety of thioamides has been achieved using a choline (B1196258) chloride-urea based DES. researchgate.netrsc.orgrsc.orgrsc.org This method involves the reaction of aldehydes or ketones, secondary amines, and elemental sulfur in the DES, which acts as both the solvent and a catalyst, eliminating the need for toxic organic solvents and additional catalysts. researchgate.netrsc.orgrsc.orgrsc.org The DES can also be recycled and reused multiple times without a significant loss of activity. researchgate.netrsc.org

Multicomponent reactions (MCRs), particularly those utilizing elemental sulfur, offer an atom-economical and environmentally friendly route to thioamides. chemistryforsustainability.org The Kindler thioamide synthesis, a three-component reaction of an aldehyde, an amine, and elemental sulfur, is a classic example that has been adapted to more sustainable conditions. mpg.de For instance, visible light irradiation with a carbon nitride-based photocatalyst has been used to promote the Kindler reaction, allowing for the synthesis of various thioamides under mild conditions. mpg.de Another transition-metal-free, one-pot synthesis of thioamides involves the reaction of chlorohydrocarbons, amides, and elemental sulfur. chemistryviews.org Additionally, a decarboxylative three-component reaction of arylacetic or cinnamic acids, amines, and elemental sulfur provides a metal-free and oxidant-free pathway to thioamides. organic-chemistry.org Water has also been utilized as a green solvent for thioamide synthesis, enabling the conversion of readily available starting materials without added energy, additives, or catalysts. organic-chemistry.org

These innovative protocols significantly reduce the environmental impact of thioamide synthesis by minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

Spectroscopic and Structural Elucidation of Hexanethioamide

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and fingerprinting the molecular structure of hexanethioamide.

The IR spectrum of a primary thioamide like this compound is characterized by several distinct absorption bands that arise from the vibrations of its functional group (-CSNH₂). Unlike simple amides, the vibrational modes in thioamides are often complex and result from the coupling of several motions, including C-N stretching, N-H bending, and C=S stretching. actachemscand.orgoup.com

The N-H stretching vibrations of the primary thioamide group typically appear as two distinct bands in the 3100-3400 cm⁻¹ region. The C-N stretching vibration, which has significant double-bond character due to resonance, contributes to a strong and characteristic band, often referred to as the "B band," located in the 1400-1600 cm⁻¹ range. actachemscand.org The nature of the C=S bond leads to vibrations that are highly coupled with other modes. The C=S stretching vibration does not have a single, pure absorption band but contributes significantly to multiple bands, primarily in the 600-800 cm⁻¹ region, often termed the "G band". actachemscand.org The substitution of an amide's oxygen with sulfur results in a significant shift of the carbonyl (C=O) stretch from around 1660 cm⁻¹ to a much lower frequency for the thiocarbonyl (C=S) group, which has a characteristic IR stretch at approximately 1120 (±20) cm⁻¹. nih.gov

Detailed studies on simpler thioamides like thioformamide (B92385) and thioacetamide (B46855) have helped in the assignment of these complex vibrational bands. oup.comoup.com These assignments are based on normal coordinate analysis and isotopic substitution (deuteration), which helps to disentangle the coupled vibrations. oup.comoup.com For this compound, the presence of the hexyl group would introduce additional bands corresponding to C-H stretching (around 2850-2960 cm⁻¹), bending (around 1465 cm⁻¹), and rocking vibrations, but the primary focus for functional group identification remains on the characteristic thioamide bands.

Table 1: Expected Characteristic Infrared Absorption Bands for this compound

Vibrational Mode Typical Frequency Range (cm⁻¹) Description
N-H Stretching 3100 - 3400 Asymmetric and symmetric stretches of the -NH₂ group.
C-H Stretching 2850 - 2960 Aliphatic C-H stretches from the hexyl chain.
"B band" (C-N stretch & N-H bend) 1400 - 1600 A strong, characteristic band resulting from coupled C-N stretching and N-H bending modes. actachemscand.org
N-H Bending ~1620 - 1640 Scissoring vibration of the primary amine.

Raman spectroscopy provides complementary information to IR spectroscopy for the vibrational analysis of this compound. optica.org It is particularly useful for detecting vibrations of symmetric, non-polar bonds which may be weak or inactive in the IR spectrum. The C=S bond, due to its polarizability, often gives rise to a strong signal in the Raman spectrum, making this technique valuable for studying thioamides. nih.gov

Investigations into diiodine-thioamide compounds have demonstrated the utility of Raman spectroscopy in probing the low-wavenumber region, where vibrations involving the sulfur atom are prominent. nih.govresearchgate.net For this compound, the C=S stretching vibration would be expected to produce a distinct Raman band. Furthermore, the C-C backbone of the hexyl chain and the C-N bond would also exhibit characteristic Raman signals, contributing to a unique vibrational fingerprint that can be used for identification and structural analysis. Pressure-tuning Raman studies on related compounds have shown that vibrational modes can shift under pressure, providing insights into molecular interactions and structural phase transitions. nih.govresearchgate.net

Table 2: Expected Key Raman Shifts for this compound

Vibrational Mode Expected Raman Shift (cm⁻¹) Description
C-H Stretching 2800 - 3000 Symmetric and asymmetric stretches of CH₂ and CH₃ groups in the hexyl chain.
"B band" 1400 - 1600 Strong band from coupled C-N and N-H vibrations.
C=S Stretching 600 - 800 A key feature for thioamides, often more intense in Raman than in IR.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Characterization

NMR spectroscopy is indispensable for elucidating the detailed molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the electronic environment of the nuclei and the conformational dynamics of the molecule.

A key feature of primary thioamides is the hindered rotation around the C-N bond due to its significant double-bond character. nih.govmdpi.com This restricted rotation makes the two protons of the -NH₂ group chemically non-equivalent, potentially leading to two separate signals in the ¹H NMR spectrum.

In ¹³C NMR spectroscopy, the thiocarbonyl carbon (C=S) is a particularly notable reporter. Its chemical shift is found significantly downfield, typically in the range of 200–210 ppm, which is about 30 ppm further downfield than the corresponding carbonyl carbon in an amide. nih.govrsc.org This deshielding is a direct consequence of the electronic properties of the sulfur atom. The carbons of the hexyl chain would appear in the typical aliphatic region of the spectrum. The application of lanthanide shift reagents can be used to further resolve complex spectra, as these reagents coordinate to the sulfur atom, inducing shifts in nearby proton signals. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Notes
¹H NMR
-NH₂ 7.5 - 9.5 Two broad singlets Protons are often non-equivalent due to hindered C-N rotation.
α-CH₂ 2.5 - 2.8 Triplet Adjacent to the electron-withdrawing thioamide group.
β, γ, δ, ε-CH₂ 1.2 - 1.7 Multiplets Standard aliphatic region.
ω-CH₃ 0.8 - 1.0 Triplet Terminal methyl group.
¹³C NMR
C=S 200 - 210 Singlet Characteristic downfield shift for a thiocarbonyl carbon. nih.gov
α-CH₂ 40 - 50 Singlet Deshielded by the thioamide group.
β, γ, δ, ε-CH₂ 22 - 32 Singlets Standard aliphatic region.

Mass Spectrometric Techniques for Molecular Architecture and Fragmentation Pathways

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for deducing its structure through the analysis of fragmentation patterns. In mass spectrometry, the replacement of an oxygen atom with a sulfur atom results in a mass increase of approximately 16 Da, which can be used to identify thioamide-containing compounds. nih.gov

Under electron ionization (EI) or electrospray ionization (ESI), the this compound molecule will ionize to form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. Subsequent fragmentation provides structural information. Common fragmentation pathways for aliphatic compounds include alpha-cleavage (cleavage of the bond adjacent to the functional group) and McLafferty rearrangement. For this compound, alpha-cleavage next to the thioamide group would be a likely pathway. The fragmentation patterns are expected to be specific to the thioamide tautomer present in the gas phase. researchgate.net

Table 4: Plausible Mass-to-Charge Ratios (m/z) for Key Fragments of this compound (C₆H₁₃NS, MW ≈ 131.24)

Fragment Ion (m/z) Proposed Structure/Origin
131 Molecular Ion [M]⁺
76 [CH₃CSNH₂]⁺ or related fragments from cleavage of the alkyl chain.
60 [H₂NCS]⁺

X-ray Diffraction Analysis of Crystalline this compound and its Molecular Adducts

Primary thioamides are known to form predictable and robust hydrogen-bonding networks in the solid state. acs.orgacs.org The thioamide functional group acts as a strong hydrogen-bond donor (via the N-H protons) and a moderate acceptor (via the sulfur atom). acs.orgacs.org A very common and characteristic motif is the formation of centrosymmetric dimers through a pair of N-H···S hydrogen bonds, creating an eight-membered ring described by the graph-set notation R²₂(8). acs.orgresearchgate.net The thioamide group itself (-CSNH₂) is generally found to be planar or nearly planar. The C=S bond length in thioamides is significantly longer than the C=O bond in amides, reflecting the larger van der Waals radius of sulfur. nih.gov

Table 5: Expected Solid-State Structural Parameters for this compound

Parameter Expected Value Notes
C=S Bond Length ~1.68 - 1.71 Å Longer than a typical C=O bond (~1.23 Å).
C-N Bond Length ~1.32 - 1.34 Å Shorter than a C-N single bond, indicating partial double-bond character. oup.com
Hydrogen Bonding Motif R²₂(8) Dimer Centrosymmetric dimer formed by N-H···S hydrogen bonds. acs.orgacs.org

Computational and Theoretical Investigations of Hexanethioamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to calculate the electronic structure of molecules. researchgate.net It provides a balance between accuracy and computational cost, making it suitable for studying a wide range of molecular systems. DFT calculations on thioamides have been instrumental in elucidating their electronic properties, bonding characteristics, and spectroscopic features.

Electronic Structure and Bonding Analysis

DFT calculations are crucial for analyzing the unique electronic arrangement within the thioamide functional group (-C(=S)N<). A key feature of thioamides is the significant delocalization of the nitrogen lone pair electrons into the C=S pi-system (n(N) → π*(C=S)). nih.gov This interaction imparts a partial double-bond character to the C-N bond and a partial single-bond character to the C=S bond.

This electron delocalization has several structural consequences:

Planarity : The thioamide group tends to be planar to maximize the overlap between the nitrogen p-orbital and the π-system of the C=S bond. nih.gov

Rotational Barrier : The partial double-bond character of the C-N bond results in a significant rotational barrier, which is a well-studied feature of amides and thioamides.

Bond Lengths : Compared to molecules with localized single C-N and double C=S bonds, thioamides exhibit a shorter C-N bond and a longer C=S bond.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ossila.comwikipedia.org The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other reagents. youtube.comlibretexts.org

For thioamides, computational studies consistently show:

HOMO : The HOMO is typically characterized by significant electron density on the sulfur atom, with contributions from the nitrogen atom and the pi-system. nih.govsphinxsai.com This indicates that the sulfur atom is a primary site for electrophilic attack and is the main electron-donating center in charge-transfer interactions. sphinxsai.com

LUMO : The LUMO is generally a π* antibonding orbital distributed over the S-C-N moiety. Its energy is related to the molecule's ability to accept electrons. sphinxsai.com

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity. ossila.commalayajournal.org A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org

The table below presents typical HOMO, LUMO, and energy gap values calculated for a selection of simple thioamides using DFT methods, illustrating the general electronic characteristics that would be expected for Hexanethioamide.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (eV)
Thioformamide (B92385)-9.125-1.8947.231
Methyl thioformamide-8.615-1.5707.045
Ethyl thioformamide-8.490-1.5026.988
Diethyl thioamide-8.212-1.3906.822

Data adapted from related computational studies on simple thioamides for illustrative purposes. sphinxsai.com

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. uni-muenchen.dereed.eduwolfram.com It is calculated by determining the electrostatic potential at various points on the electron density surface of the molecule. MEP maps are invaluable for identifying the electrophilic and nucleophilic sites within a molecule. researchgate.net

In an MEP map, different potential values are represented by different colors:

Red : Regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue : Regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

Green/Yellow : Regions of intermediate or near-zero potential.

For a thioamide like this compound, the MEP map would be expected to show a distinct pattern. The region around the sulfur atom would be intensely red, highlighting its high electron density and its role as the primary nucleophilic center and hydrogen bond acceptor site. iucr.orgresearchgate.net Conversely, the areas around the N-H protons would be colored blue, indicating their electron-deficient nature and their capacity to act as hydrogen bond donors. nih.gov This clear separation of charge underpins the strong intermolecular hydrogen bonding (N-H···S) observed in many thioamides. iucr.orgcore.ac.uk

Theoretical Vibrational Frequency Calculations and Correlation with Experimental Spectroscopic Data

Theoretical vibrational frequency calculations are a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. q-chem.comethz.chspringer.comarxiv.org DFT methods are widely used to compute the harmonic vibrational frequencies of molecules. faccts.de Although there is often a systematic deviation between calculated harmonic frequencies and experimental anharmonic frequencies, this can be corrected using empirical scaling factors, leading to excellent agreement between theory and experiment. nih.gov

A vibrational analysis of this compound would predict the frequencies and intensities of its fundamental vibrational modes. Key characteristic vibrations for thioamides include:

N-H stretching : Typically appears as a strong band in the IR spectrum. In dimeric structures formed by N-H···S hydrogen bonds, this band shifts to a lower frequency compared to the monomer. nih.gov

C=S stretching : This vibration is often coupled with other modes, particularly C-N stretching, and its position can be sensitive to the molecular environment.

C-N stretching : This mode has significant double-bond character and is a key feature in the vibrational spectra of thioamides.

To illustrate the correlation, the table below compares the experimental and calculated (DFT B3LYP/6-311++G(d,p)) vibrational frequencies for 4-chlorobenzothioamide, a representative thioamide. The potential energy distribution (PED) indicates the contribution of different internal coordinates to each normal mode.

Assignment (PED %)Experimental Frequencies (cm-1)Calculated Frequencies (cm-1)
FT-IRμ-RamanMonomerDimer
ν(NH2) asym (100)3389339035783421
ν(NH2) sym (100)3185318434613265
ν(CH) (99)3086308930903091
β(NH2) (77)1625162616221641
ν(CC)+ν(CN) (27+25)1402140414031412
ν(CS)+ν(CC) (36+18)831832828833

Data derived from a study on 4-chlorobenzothioamide to demonstrate the methodology. nih.gov (ν: stretching, β: in-plane bending, asym: asymmetric, sym: symmetric)

Advanced Quantum Chemical Calculations

Beyond DFT, more computationally intensive quantum chemical methods can be employed to study complex chemical phenomena like reaction mechanisms. These calculations provide detailed energetic landscapes of chemical transformations.

Elucidation of Reaction Energy Profiles and Transition State Geometries

Understanding how a reaction proceeds requires mapping out the potential energy surface that connects reactants to products. smu.edunih.gov Quantum chemical calculations are used to locate and characterize the geometries and energies of all relevant species along a reaction pathway, including reactants, products, any stable intermediates, and, crucially, the transition states (TS). nih.govchemrxiv.orgresearchgate.net

A reaction energy profile plots the energy of the system against the reaction coordinate, a parameter that represents the progress of the reaction. smu.edu The highest point on this path is the transition state, and the energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.

Computational studies on thioamide reactions, such as transamidation or desulfurization, have revealed detailed mechanistic insights. nih.govchemrxiv.org For example, in a base-mediated transamidation, calculations can trace the energy profile through key steps:

Deprotonation of an amine nucleophile.

Nucleophilic attack on the thioamide carbon to form a tetrahedral intermediate. nih.gov

Elimination of the leaving group to form the final product.

By calculating the Gibbs free energy for each intermediate and transition state, the rate-determining step (the one with the highest activation barrier) can be identified. nih.gov These theoretical models provide a molecular-level understanding of reactivity that is essential for optimizing reaction conditions and designing new synthetic methods. researchgate.netrsc.org

Conformational Preferences and Energetic Landscapes

The conformational landscape of a molecule describes the relative energies of its different spatial arrangements, which are determined by rotations around single bonds. For this compound, the key conformational features are governed by rotation around the C-N bond of the thioamide group and the C-C bonds of the n-hexyl chain.

A potential energy surface (PES) is a theoretical map that plots the energy of a molecule as a function of its geometric coordinates. iupac.orgwayne.edu Computational methods, particularly Density Functional Theory (DFT), are used to generate these surfaces. For a molecule like this compound, a full PES is multidimensional and complex. Therefore, analysis typically focuses on one- or two-dimensional scans of specific dihedral angles to identify stable conformers (energy minima) and the transition states (saddle points) that separate them. mdpi.com

The thioamide C-N bond possesses significant double-bond character due to the delocalization of the nitrogen lone pair into the C=S π-antibonding orbital. researchgate.net This results in a substantial rotational barrier between the cis and trans isomers. For primary thioamides like this compound, the trans conformation (where the amino protons are on the opposite side of the C-S bond from the alkyl group) is generally more stable. Computational studies on related N-alkylformamides have shown that rotational barriers can be accurately calculated using DFT methods, with values typically in the range of 20-23 kcal/mol. mdpi.comnih.gov The flexible hexyl chain introduces additional complexity, with multiple low-energy conformations arising from rotations around its C-C bonds, influenced by steric hindrance. However, these rotations have much lower energy barriers than the C-N bond rotation.

Table 1: Representative Calculated Rotational Barriers for Thioamide C-N Bond

This table presents illustrative data from computational studies on model thioamides to approximate the energetic barriers associated with conformational changes in this compound. The values highlight the significant energy required for cis-trans isomerization around the C-N bond.

CompoundMethodBarrier (kcal/mol)Source
N-methyl-N-benzhydrylformamideDFT (M06-2X/6-311+G*)20-23 nih.gov
Thioamides (general)DFT~20 rsc.org
N,N-dimethylacetamide (amide analog)Continuum Reaction FieldInsensitive to solvent nih.gov

Note: Data for amide and N-substituted analogs are used to illustrate the typical magnitude of rotational barriers in similar functional groups.

Quantum Mechanical Assessment of Hydrogen Bonding Interactions

The thioamide functional group is a versatile participant in hydrogen bonding, acting as both a hydrogen bond donor via its N-H protons and a hydrogen bond acceptor via the sulfur atom. Quantum mechanical calculations are essential for quantifying the strength and geometric properties of these interactions.

Computational studies, often using DFT or high-level ab initio methods like Møller-Plesset perturbation theory (MP2), have systematically investigated hydrogen bonding in thioamide dimers. acs.org These studies reveal that, compared to their oxygen-containing amide counterparts, thioamides are stronger hydrogen bond donors but generally weaker hydrogen bond acceptors. researchgate.netnih.gov The enhanced donor strength is attributed to the greater positive partial charge on the N-H protons in thioamides. Conversely, the larger size and lower electronegativity of sulfur compared to oxygen typically result in weaker acceptor capabilities. acs.org

However, the context is crucial. Some computational analyses have shown that the strength of the N-H···S=C hydrogen bond can be comparable to conventional N-H···O=C bonds, particularly when geometric constraints are absent. nih.govacs.org The estimated enthalpy for an amide-N-H···S=C hydrogen bond can be as high as -30 kJ/mol (approx. -7.2 kcal/mol), indicating a strong interaction. nih.govacs.org Investigations using techniques like Atoms-in-Molecules (AIM) and Natural Bond Orbital (NBO) analysis show that these interactions have significant contributions from both electrostatic and dispersion forces. acs.org

Table 2: Comparison of Calculated Hydrogen Bond Strengths in Formamide (B127407) and Thioformamide Dimers

This table provides a quantum mechanical comparison of hydrogen bond energies for dimers of formamide (an amide) and thioformamide (a thioamide), illustrating the relative donor and acceptor strengths. Energies are calculated at the B3LYP/6-311++G(2d,2p) level and are corrected for basis set superposition error (BSSE).

Hydrogen Bond TypeInteraction Energy (kcal/mol)Source
OCN−H···O=C (Amide-Amide)-6.1 acs.org
SCN−H···S=C (Thioamide-Thioamide)-5.0 acs.org
OCN−H···S=C (Amide Donor, Thioamide Acceptor)-4.8 acs.org
SCN−H···O=C (Thioamide Donor, Amide Acceptor)-7.3 acs.org

This data demonstrates that the thioamide N-H group is a stronger hydrogen bond donor than the amide N-H group, while the thioamide S atom is a weaker acceptor than the amide O atom.

Integration of Ab Initio and Semi-Empirical Methodologies in Thioamide Research

The computational investigation of thioamides like this compound relies on a spectrum of theoretical methods, each with a different balance of accuracy and computational cost. Research in this area effectively integrates ab initio, semi-empirical, and Density Functional Theory (DFT) methods to build a comprehensive understanding of molecular behavior. nahrainuniv.edu.iqnih.gov

Ab Initio methods, which translates to "from the beginning," solve the Schrödinger equation without using parameters derived from experimental data. libretexts.org Methods like Hartree-Fock (HF), MP2, and Coupled Cluster (CC) fall into this category. They can provide highly accurate results, especially for energies and geometries, but are computationally very demanding, limiting their application to smaller molecules or for refining specific calculations on larger ones. nih.govnih.gov

Semi-Empirical methods, such as AM1 and PM3, simplify the calculations by using parameters derived from experimental data to approximate certain complex integrals. numberanalytics.comnih.gov This makes them significantly faster than ab initio or DFT methods, allowing for the exploration of large molecules or complex potential energy surfaces. nih.govnih.gov For instance, a semi-empirical method might be used for an initial conformational search of this compound to identify a set of low-energy conformers. nih.gov However, their accuracy is lower and depends on the quality of the parameterization for the specific atoms involved. libretexts.org

Density Functional Theory (DFT) has become the most widely used method in computational chemistry as it offers a favorable compromise between accuracy and cost. mdpi.comd-nb.infoscienceopen.com Functionals like B3LYP are commonly used to calculate geometries, vibrational frequencies, and relative energies of thioamide conformers and tautomers. mdpi.com

A common and powerful research strategy involves a multi-tiered approach. For example, a researcher might:

Perform a broad conformational search using a computationally inexpensive semi-empirical method (e.g., GFN2-xTB) or a molecular mechanics force field. nih.govmdpi.com

Take the resulting low-energy structures and re-optimize their geometries using a more robust DFT method (e.g., B3LYP/6-31G*). nih.gov

For the most critical conformers, perform final single-point energy calculations using a high-level ab initio method (e.g., CCSD(T)) to obtain highly accurate relative energies. nih.gov

This integrated approach leverages the speed of less demanding methods and the accuracy of more rigorous ones, making the detailed computational study of molecules like this compound feasible. mdpi.com

Computational Approaches for Investigating Tautomerism and Isomerism

Computational methods are indispensable for studying the isomerism and tautomerism of the thioamide group. These investigations primarily focus on the cis/trans isomerism around the C-N bond and the thione-thiol tautomeric equilibrium.

Isomerism: As discussed previously, the partial double-bond character of the C-N bond restricts rotation, leading to stable cis and trans isomers. For primary thioamides, the trans isomer is typically the most stable. DFT calculations are used to model this isomerization by locating the transition state structure corresponding to rotation around the C-N bond. rsc.orgrsc.org This allows for the calculation of the activation energy (rotational barrier), providing insight into the kinetics of interconversion between the isomers. nih.govrsc.org

Tautomerism: this compound can exist in two tautomeric forms: the thione form (containing a C=S bond) and the thiol (or thio-imidate) form (containing a C=N bond and an S-H group). The equilibrium between these forms is fundamental to the compound's reactivity. Quantum chemical calculations are the primary tool for determining the relative stability of these tautomers. nih.govcore.ac.uk By calculating the ground-state energies (often including zero-point vibrational energy corrections) of the optimized geometries for both the thione and thiol forms, their relative Gibbs free energy can be determined. nih.govcore.ac.uk For simple, neutral thioamides like thioformamide and thioacetamide (B46855), computational studies consistently show that the thione tautomer is significantly more stable than the thiol tautomer in the gas phase. nih.govresearchgate.net The energy difference is substantial enough that the thiol form exists in negligible concentration at equilibrium under normal conditions.

Table 3: Calculated Relative Stability of Thioformamide Tautomers

This table shows the relative energies of the thione and thiol tautomers of the model compound thioformamide, calculated at a high level of theory. This data illustrates the strong energetic preference for the thione form, a characteristic expected to hold for this compound.

TautomerMethodRelative Energy (kcal/mol)ConclusionSource
Thioformamide (Thione)AE-CCSD(T)/aug-cc-pCVTZ0.0 (Reference)Most Stable researchgate.net
Thiolimine (s-trans, s-trans)AE-CCSD(T)/aug-cc-pCVTZ+8.36Less Stable researchgate.net
Thiolimine (s-cis, s-trans)AE-CCSD(T)/aug-cc-pCVTZ+9.00Less Stable researchgate.net

Note: Thiolimine is the thiol tautomer of thioformamide. The energy values indicate that the thione form is more stable by over 8 kcal/mol.

Reactivity and Reaction Mechanisms of Hexanethioamide

Analysis of Nucleophilic and Electrophilic Reactivity Sites

The reactivity of hexanethioamide is dictated by the distribution of electron density within its thioamide moiety (-C(S)NH₂). This functional group contains both nucleophilic and electrophilic centers, allowing it to react with a wide range of reagents. masterorganicchemistry.combasicmedicalkey.com

Nucleophilic Sites: The primary nucleophilic site in this compound is the sulfur atom. With its available lone pairs of electrons, the sulfur atom can attack electrophilic species. Its nucleophilicity is more pronounced than the oxygen in the corresponding amide (hexanamide) due to sulfur being a larger, more polarizable atom. physchemres.org The nitrogen atom also possesses a lone pair of electrons; however, its nucleophilicity is significantly diminished due to delocalization into the thiocarbonyl group (nN→π*C=S resonance), which imparts partial double bond character to the C-N bond. nsf.govsci-hub.se

Electrophilic Site: The carbon atom of the thiocarbonyl group (C=S) is the principal electrophilic center. basicmedicalkey.comlibretexts.org The electronegativity difference between carbon and the adjacent sulfur and nitrogen atoms results in a partial positive charge on the carbon. This makes it susceptible to attack by nucleophiles. masterorganicchemistry.comyoutube.com Activation of the thioamide, for instance by N-acylation, can further enhance the electrophilicity of this carbon center. nih.gov

The interplay of these sites is fundamental to the diverse reactions that thioamides undergo, from alkylations and acylations at the sulfur atom to nucleophilic additions at the carbon atom.

Table 1: Key Reactivity Sites in this compound

SiteTypeDescription
Thiocarbonyl Sulfur (S) NucleophilicPossesses lone pair electrons, making it a soft nucleophile that readily reacts with soft electrophiles.
Thiocarbonyl Carbon (C) ElectrophilicElectron-deficient due to bonding with electronegative S and N atoms, making it the primary site for nucleophilic attack.
Amide Nitrogen (N) Nucleophilic (weak)Lone pair is delocalized into the C=S bond, reducing its nucleophilicity compared to amines.

Mechanistic Investigations of Thioamide Transformations

Understanding the precise pathways through which this compound transforms is crucial for controlling reaction outcomes and designing new synthetic methods. Modern chemical research combines experimental observations with powerful computational modeling to elucidate these complex mechanisms.

The mechanisms of thioamide reactions are often elucidated through a synergistic combination of experimental techniques and computational chemistry. researchgate.net This dual approach provides a comprehensive picture of the reaction coordinate, from reactants to products, including the transition states and intermediates involved.

Experimental Approaches: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ³¹P NMR tracking in specific reactions) and mass spectrometry are used to identify and characterize reactants, intermediates, and products. researchgate.net Kinetic studies can determine reaction rates and dependencies on reactant concentrations, providing insight into the rate-determining step of a mechanism. basicmedicalkey.com Control experiments are also vital for confirming the role of specific reagents or catalysts. researchgate.net

Computational Approaches: Density Functional Theory (DFT) calculations have become an indispensable tool for mapping the potential energy surfaces of reactions. nih.govresearchgate.netrsc.org These calculations can model the structures of proposed intermediates and transition states, determine their relative energies, and compute activation barriers. This information helps to validate or refute proposed mechanistic pathways. For example, DFT studies have been instrumental in understanding the chemoselectivity of transamidation reactions by calculating the free energy profiles for different potential pathways. nih.gov

Thioamide reactions proceed through a variety of transient species or intermediates that dictate the final product. The formation and subsequent fate of these intermediates are central to the reaction mechanism.

Tetrahedral Intermediates: In many reactions involving nucleophilic addition to the thiocarbonyl carbon, a tetrahedral intermediate is formed. A prominent example is the transamidation reaction, where the attack of an amine on the thioamide carbon generates a species with a central carbon atom bonded to sulfur, nitrogen, the incoming amine, and the alkyl chain. nsf.govrsc.org The stability and breakdown of this intermediate are influenced by the electronic properties of the substituents. researchgate.net

Isoimide (B1223178) Intermediates: In certain metal-promoted reactions, such as those involving silver(I), thioamides can be converted into highly reactive isoimide intermediates (or formimidate-carboxylate mixed anhydrides). rsc.org These intermediates are key in peptide fragment couplings, where they undergo intramolecular acyl transfer to form a native amide bond. rsc.org

Enamine Intermediates: Under specific conditions, such as the Willgerodt-Kindler reaction or certain metal-free transamidations, enamine or enethiolate intermediates can be formed. organic-chemistry.orgorganic-chemistry.org In acetophenone-promoted transamidation, for example, the catalyst is proposed to facilitate the formation of enamine intermediates which then undergo nucleophilic addition. organic-chemistry.org

Table 2: Common Intermediates in Thioamide Reactions

IntermediateReaction TypeDescription
Tetrahedral Intermediate Transamidation, Nucleophilic AdditionFormed by the attack of a nucleophile on the electrophilic thiocarbonyl carbon. rsc.org
Isoimide Ag(I)-Promoted Peptide CouplingA reactive species formed from the thioamide and a carboxylate, facilitating O-N acyl transfer. rsc.org
Thiaoxaphosphetane Thionation with Lawesson's ReagentA four-membered ring intermediate formed during the conversion of a carbonyl to a thiocarbonyl. organic-chemistry.org
Enamine/Enethiolate Willgerodt-Kindler Reaction, Enamine CatalysisFormed by deprotonation at the α-carbon, serving as a key nucleophile in carbon-carbon bond formation. organic-chemistry.orgorganic-chemistry.org

Transamidation Reactions of Thioamides with Amines

The direct conversion of one thioamide into another by reaction with an amine, known as transamidation, is a synthetically valuable but challenging transformation. nih.gov The process involves the cleavage of the relatively stable C(S)–N bond. researchgate.net

A successful strategy to facilitate this reaction is the "ground-state-destabilization" of the thioamide. This is typically achieved by activating the thioamide nitrogen with an electron-withdrawing group, such as a tert-butoxycarbonyl (Boc) group. nih.govrsc.org This N-activation has two key effects:

It decreases the nN→π*C=S resonance, which weakens the C(S)–N bond. nsf.gov

It increases the electrophilicity of the thiocarbonyl carbon, making it more susceptible to nucleophilic attack. nsf.gov

The general mechanism for the transamidation of an N-activated thioamide proceeds as follows:

Nucleophilic Attack: The incoming amine acts as a nucleophile and attacks the electrophilic thiocarbonyl carbon of the activated this compound. nih.gov

Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate. rsc.org

Collapse of Intermediate: The tetrahedral intermediate collapses, with the original, now N-activated, amino group acting as the leaving group. This step is often favored thermodynamically. nsf.govrsc.org

Product Formation: The result is the formation of a new thioamide and the displaced, activated amine.

Recent advances have also demonstrated metal-free transamidation reactions. For instance, using acetophenone (B1666503) as an organocatalyst under solvent-free conditions allows for the transamidation of various thioamides with a range of amines, proceeding through a proposed enamine catalysis mechanism. organic-chemistry.org The efficiency of these reactions is highly dependent on the nucleophilicity of the incoming amine and the electronic properties of the thioamide substrate. nih.gov

Coordination Chemistry of Hexanethioamide

Hexanethioamide as a Ligand in Transition Metal Complexes

The thioamide group is a classic ambidentate ligand, meaning it has two potential donor sites, the sulfur and the nitrogen atoms. muni.cz This duality is the cornerstone of its role in forming diverse and structurally interesting transition metal complexes. jocpr.comlibretexts.org Transition metals, with their partially filled d-orbitals, readily accept electron pairs from ligands like this compound to form coordination compounds. muni.cznou.edu.ng

This compound can coordinate to metal centers in several distinct modes, primarily dictated by the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Monodentate Coordination: The most common mode of coordination for primary thioamides is as a monodentate ligand through the sulfur atom. The sulfur atom's lone pairs are generally more available and polarizable than the nitrogen's, making it a softer donor site that preferentially binds to soft or intermediate Lewis acid metal centers like Ag(I), Au(I), Cu(I), and Cd(II). unizar.es Coordination solely through the nitrogen atom is less common but can occur with harder metal ions.

Bidentate (Chelating) Coordination: this compound can also act as a bidentate ligand, coordinating to a single metal center through both the sulfur and nitrogen atoms. This forms a stable chelate ring. jchemrev.com This mode often requires the deprotonation of the amide nitrogen, creating an anionic ligand that binds strongly to the metal.

Bridging Coordination: In polynuclear complexes, the thioamide group can act as a bridge between two or more metal centers. rsc.org A common bridging mode involves the sulfur atom coordinating to two different metal ions (μ₂-S). Another possibility is a bidentate bridge where the sulfur binds to one metal and the nitrogen to another, linking the metal centers. This bridging capability is crucial for the formation of coordination polymers and networks.

The electronic properties of the this compound ligand significantly influence the geometry and magnetic properties of the resulting complex. Crystal Field Theory (CFT) helps explain how the interaction between the ligand's electrons and the metal's d-orbitals leads to a splitting of the d-orbital energies. libretexts.org

The sulfur atom in a thioamide is considered a relatively weak-field ligand, typically leading to high-spin octahedral or tetrahedral complexes where d-electrons remain unpaired. libretexts.org Conversely, if coordination occurs through the deprotonated nitrogen, it acts as a stronger field ligand, potentially favoring low-spin configurations. libretexts.org

Furthermore, this compound can exist in tautomeric forms: the amide form (containing the C=S group) and the iminothiol form (containing the C=N and S-H groups). While the amide form is predominant for the free ligand, coordination to a metal ion can stabilize the deprotonated iminothiolate form. This change in tautomeric form directly alters the ligand's electronic character and steric profile, thereby influencing the coordination number and the resulting geometry (e.g., octahedral, tetrahedral, or square planar) of the complex. arabjchem.org

Synthetic Strategies and Structural Characterization of this compound Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of a metal salt with the ligand in a suitable solvent. scirp.org The choice of solvent, temperature, and molar ratio of reactants can be controlled to target specific coordination modes and complex nuclearities. arabjchem.orgtsijournals.com

Spectroscopic techniques are indispensable for characterizing the coordination of this compound to a metal center. nou.edu.ng

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. Upon S-coordination, the ν(C=S) stretching vibration band typically shifts to a lower frequency (wavenumber), while the ν(N-H) stretching frequency may shift to a higher frequency due to the increased double-bond character of the C-N bond. Conversely, N-coordination would primarily cause a significant low-frequency shift in the ν(N-H) bands. tsijournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm ligand coordination in solution. The chemical shifts of the protons on the carbon atoms adjacent to the thioamide group, as well as the NH₂ protons, are sensitive to the coordination environment and will typically shift upon complexation. unizar.es

UV-Visible Spectroscopy: The electronic spectra of transition metal complexes are characterized by d-d transitions and charge-transfer bands. libretexts.org The color of the complexes is a direct result of these transitions. The position and intensity of these bands provide information about the coordination geometry and the nature of the metal-ligand bonding. libretexts.orgias.ac.in

Table 1: Representative Spectroscopic Data for Metal-Thioamide Coordination

Spectroscopic TechniqueFree Ligand (Expected for this compound)S-Coordinated Complex (Expected)Key Observation
IR Spectroscopy (cm⁻¹) ν(C=S) ~850-600ν(C=S) shifts to lower frequencyWeakening of the C=S bond
ν(N-H) ~3300-3100ν(N-H) shifts to higher frequencyIncreased C-N bond order
UV-Vis Spectroscopy (nm) Ligand-based π→π* transitionsNew d-d and/or charge-transfer bands appear ias.ac.inFormation of the coordination compound libretexts.org

Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.govmdpi.com While specific crystallographic data for this compound complexes are not widely reported, data from closely related thioamide and thiocyanate (B1210189) complexes reveal typical M-S and M-N bond distances, which are expected to be similar for this compound complexes. ias.ac.in The geometry around the metal center is often a distorted octahedron or tetrahedron. ias.ac.in

Table 2: Typical Crystallographic Parameters for Metal-Thioamide Type Complexes

ParameterComplex TypeTypical ValueReference
Crystal System Orthorhombic- ias.ac.in
Space Group Pbcn- ias.ac.in
Coordination Geometry Distorted Octahedral- ias.ac.in
M-S Bond Length Metal-Thiocyanate~2.7 - 2.8 Å ias.ac.in
M-N Bond Length Metal-Thioamide/Thiocyanate~2.0 - 2.2 Å ias.ac.in

This table presents representative data from related structures to illustrate typical values.

Electronic Properties of this compound Coordination Polymers and Networks

Coordination polymers are extended structures built from metal ions linked by bridging ligands. mdpi.com The ability of this compound to act as a bridging ligand opens the possibility of forming one-, two-, or three-dimensional coordination polymers. nih.gov These materials are of significant interest due to their potential electronic properties. rsc.org

One-dimensional coordination polymers containing mixed-valence metals and sulfur-containing ligands have been shown to exhibit notable electronic properties, including electrical conductivity. chemistryviews.org The conductivity in such systems often arises from the orbital overlap along the polymer chain, which is facilitated by the bridging ligands. chemistryviews.org In polymers constructed with this compound, the sulfur atoms could provide a pathway for charge transport, potentially leading to semiconducting or conducting materials. csic.es The electronic properties can be tuned by changing the metal ion or by modifying the pressure, which alters the interatomic distances and orbital overlap. chemistryviews.orgcsic.es Conductive coordination polymers are promising for applications in electronic devices, sensors, and energy storage. rsc.orgrsc.org

Supramolecular Chemistry and Non Covalent Interactions Involving Hexanethioamide

Detailed Analysis of Hydrogen Bonding Networks

The hydrogen bonding capabilities of the thioamide group are distinct from its amide analogue. The thioamide N-H group is more acidic and thus a stronger hydrogen bond donor, while the sulfur atom, being larger and more polarizable but less electronegative than oxygen, acts as a weaker hydrogen bond acceptor. researchgate.netnih.gov These characteristics lead to unique hydrogen bonding patterns in structures containing hexanethioamide.

The primary hydrogen bond involving the thioamide group is the N-H···S interaction. This bond is a key driver in the self-assembly of thioamide-containing molecules, forming characteristic dimeric or catemeric motifs in the solid state. While the sulfur atom is a weaker acceptor than the carbonyl oxygen, the increased acidity of the N-H donor partially compensates for this, leading to robust and directional interactions. researchgate.netchemrxiv.org

Interaction TypeTypical Donor-Acceptor Distance (Å)Description
N-H···S3.2 - 3.6Primary directional interaction responsible for forming chains and dimers.
C-H···S3.5 - 3.9Weaker, auxiliary interaction contributing to 3D crystal packing stability. acs.orgresearchgate.net

In the solid state, this compound molecules are expected to arrange into ordered structures stabilized by a combination of intermolecular forces. Single-crystal X-ray diffraction studies on related thioamides reveal that the dominant supramolecular synthon is often a hydrogen-bonded dimer, where two molecules are linked by a pair of N-H···S bonds. researchgate.net These dimeric units can then further assemble into tapes or sheets through weaker interactions.

The interplay between the strong, directional N-H···S hydrogen bonds and the more diffuse C-H···S and van der Waals forces dictates the final crystal packing. The long alkyl chain of this compound would introduce significant van der Waals interactions, likely leading to layered structures where the hydrogen-bonded thioamide groups form a polar plane, and the hexyl chains interdigitate in a non-polar region.

Self-Assembly Processes and Supramolecular Polymerization Directed by Thioamide Moieties

The directional and specific nature of the hydrogen bonds formed by the thioamide group makes it an excellent motif for directing self-assembly in solution and in the solid state. tue.nlnih.gov In apolar solvents, molecules containing thioamide groups can self-assemble into well-defined, one-dimensional supramolecular polymers. researchgate.net This process is often cooperative, meaning that the initial formation of a small aggregate significantly promotes further elongation of the polymer chain. nih.gov

Studies on N,N',N''-trialkylbenzene-1,3,5-tris(carbothioamide)s (thioBTAs) have shown that the threefold intermolecular hydrogen bonds drive the formation of long, helical supramolecular polymers in alkane solutions. tue.nlnih.gov The high dipole moment of the thioamide bond contributes to the stability of these assemblies. nih.gov Similarly, it is conceivable that under appropriate conditions, the simpler this compound could form linear, hydrogen-bonded polymer-like chains in solution. The substitution of oxygen with sulfur in squaramide-based systems has been shown to switch the self-assembly from a "head-to-tail" to a "stacked" arrangement, highlighting the profound impact of the thioamide moiety on the resulting supramolecular structure. nih.govacs.org

SystemDriving InteractionResulting StructureReference
ThioBTAs in AlkanesThree-fold N-H···S BondsHelical Supramolecular Polymers tue.nlnih.gov
ThiosquaramidesN-H···S Bonds & StackingStacked Supramolecular Polymers nih.govacs.org

Molecular Recognition Studies of Thioamide Functionality in Co-crystal Formation

The distinct donor-acceptor properties of the thioamide group enable it to be a specific recognition site for complementary molecules, leading to the formation of co-crystals. acs.org The N-H group of this compound can act as a reliable hydrogen bond donor to strong acceptor groups on a co-former molecule, such as the nitrogen atom in a pyridine (B92270) ring (N-H···N). researchgate.net

Simultaneously, the sulfur atom can act as an acceptor for hydrogen bond donors on the co-former. This dual role allows for the creation of robust and predictable supramolecular synthons. For instance, co-crystals of thiobenzamides with various aza-donor compounds are consistently aggregated through N-H···N hydrogen bonds, which are further supported by C-H···S interactions. acs.orgresearchgate.net This demonstrates the reliability of the thioamide moiety in molecular recognition processes, a principle that applies directly to this compound in its potential to form co-crystals with a variety of guest molecules. The analysis of these co-crystal structures provides insight into the hierarchy of intermolecular interactions and the competition between different potential hydrogen bonding sites. acs.org

Influence of Thioamide Bonds on Directional and Cooperative Hydrogen Bonding in Ordered Structures

The thioamide bond is a powerful functional group for inducing directionality and cooperativity in hydrogen-bonded assemblies. tue.nlnih.gov The planarity of the thioamide group, a result of significant resonance between the nitrogen lone pair and the C=S double bond, restricts conformational freedom. This planarity, combined with the well-defined geometry of the N-H donor and the sulfur acceptor lone pairs, leads to highly directional hydrogen bonds.

This directionality is fundamental to the formation of ordered, crystalline structures and one-dimensional supramolecular polymers. researchgate.net Cooperativity in these systems arises when the formation of one hydrogen bond strengthens the adjacent bonds. In a chain of hydrogen-bonded this compound molecules, the formation of an N-H···S bond can polarize the participating molecules, increasing the acidity of the N-H group and the basicity of the sulfur atom in the next unit in the chain, thereby facilitating the formation of the subsequent bond. This cooperative effect is crucial for the formation of long and stable supramolecular polymers from thioamide-based monomers at concentrations where non-cooperative systems would not assemble. researchgate.netnih.gov

Catalytic Applications and Organocatalysis Involving Hexanethioamide Derivatives

Design and Development of Thioamide-Based Organocatalysts

The development of organocatalysts, which are small organic molecules that can accelerate chemical reactions, has provided a powerful alternative to traditional metal-based catalysts. Within this field, thioamide-containing molecules have emerged as effective catalysts, primarily due to the distinct hydrogen-bonding capabilities of the thioamide group.

The thioamide group (–CSNH–) is an excellent hydrogen bond (H-bond) donor, a property that is central to its function in organocatalysis. Compared to their amide counterparts (–CONH–), thioamides are significantly stronger H-bond donors. researchgate.net This enhanced acidity of the N-H bond is attributed to the electronic properties of the carbon-sulfur double bond. researchgate.netacs.org Quantum chemical studies reveal that the amino group in thioamides is more positively charged than in carboxamides. This is because the nitrogen lone pair electrons delocalize more effectively into the lower-energy π* orbital of the C=S bond compared to the higher-energy π* orbital of the C=O bond. acs.org Consequently, the N-H protons become more acidic and capable of forming stronger, more directional hydrogen bonds with substrates.

This strong H-bond donating ability allows thioamide-based catalysts to activate electrophiles, such as carbonyls or nitroalkenes, by coordinating to them and lowering the energy of the transition state. In enantioselective catalysis, chiral thioamide catalysts create a well-defined chiral environment through these H-bonds, effectively guiding the approach of the nucleophile to one face of the electrophile, thus controlling the stereochemical outcome of the reaction. researchgate.net The reduced tendency of thioamides to self-aggregate compared to amides is another advantage, as it increases the availability of the catalyst's active sites. researchgate.net

Table 1: Comparison of Hydrogen Bonding Properties of Amide vs. Thioamide Moieties

Feature Amide (–CONH–) Thioamide (–CSNH–) Rationale for Difference
H-Bond Donor Strength Weaker Stronger Increased acidity of the N-H bond in thioamides due to greater positive charge on the NH₂ group and efficient N(lp)→π*C=S delocalization. researchgate.netacs.org
H-Bond Acceptor Strength Stronger Weaker The sulfur atom in a thioamide is a weaker H-bond acceptor compared to the oxygen atom in an amide. researchgate.net
Self-Aggregation More Prone Less Prone Weaker H-bond acceptor ability reduces the tendency for self-association, increasing catalyst availability. researchgate.net
Application in Catalysis Used as H-bond donors. Highly effective H-bond donors in activating electrophiles for enantioselective transformations. gcnayanangal.comwikipedia.org Superior H-bond donor strength leads to improved catalyst activity and stereoselectivity in many cases. researchgate.net

The potent hydrogen-bonding capability of thioamides has been harnessed in a variety of stereoselective transformations. Thioamide derivatives, often incorporated into more complex chiral scaffolds, have proven to be highly effective organocatalysts.

One prominent example is the direct catalytic asymmetric aldol (B89426) reaction. In a study by Shibasaki and colleagues, a cooperative catalyst system was developed for the direct aldol reaction of thioamides with aldehydes. mdpi.comlibretexts.org While this system uses a metal, the principle relies on the unique reactivity of the thioamide. More broadly in organocatalysis, proline-derived thioamides have shown improved reactivity and selectivity in aldol reactions compared to standard proline catalysts. wikipedia.org

Another significant area is the stereoselective transformation of α-thioamides themselves into valuable synthetic intermediates. The reaction of α-thioamides with N-chlorosuccinimide (NCS) can produce α-thio-β-chloroacrylamides with high stereoselectivity. researchgate.netjocpr.com In most cases, the Z-stereoisomer is formed exclusively. The stereochemical outcome is dictated by an intramolecular hydrogen bond between the amide proton and the sulfur atom, which holds the intermediate in a specific conformation during the final deprotonation step. researchgate.net This transformation highlights how the inherent properties of the thioamide group can be used to control stereochemistry.

Table 2: Example of a Direct Catalytic Asymmetric Aldol Reaction of a Thioamide | Component | Details | Outcome | | :--- | :--- | :--- | | Thioamide Substrate | Thiopropionamides | Act as enolate precursors. | | Aldehyde Substrate | α-nonbranched aliphatic aldehydes | Prone to self-condensation under normal conditions, but reactive in this system. mdpi.com | | Catalyst System | Soft Lewis acid/hard Brønsted base cooperative catalyst (e.g., (R,R)-Ph-BPE/[Cu(CH₃CN)₄]PF₆/LiOAr) | Enables exclusive enolate generation from the thioamide. mdpi.comlibretexts.org | | Product | syn-aldol products | High enantio- and diastereoselectivity. libretexts.org | | Key Advantage | The thioamide functionality of the product can be readily converted into other groups like aldehydes, ketones, or amines. mdpi.comlibretexts.org |

Metal-Free Catalytic Protocols in the Synthesis of Thioamides

The synthesis of thioamides, including hexanethioamide, has traditionally involved thionating agents like Lawesson's reagent or phosphorus pentasulfide, which can be harsh and generate significant waste. Consequently, the development of cleaner, metal-free catalytic methods has been a major focus. These modern protocols often use elemental sulfur as an inexpensive and environmentally benign sulfur source. princeton.edu

Several metal-free strategies have emerged:

Three-Component Reactions: A common approach involves the reaction of an aldehyde, an amine, and elemental sulfur. nih.gov This method is operationally simple and provides access to a wide range of thioamides.

From Chlorohydrocarbons: A transition-metal-free method allows for the synthesis of thioamides from chlorohydrocarbons, amides, and elemental sulfur in the presence of a base like NaOH. princeton.edu

From Aldehydes and Ketones: One-pot procedures can convert aldehydes directly to primary thioamides using aqueous ammonia, molecular iodine, and a sulfur source like O,O-diethyl dithiophosphoric acid. rsc.org

From Arylacetic Acids: A decarboxylative strategy enables a three-component reaction between arylacetic acids, amines, and elemental sulfur, avoiding the need for a transition metal catalyst. nih.gov

Using a Brønsted Super Acid: A rapid, solvent-free synthesis of thioamides has been developed using a Brønsted super acid like triflic acid to catalyze the Friedel–Crafts arylation of isothiocyanates. mdpi.com

These methods represent significant progress towards more sustainable and efficient syntheses of thioamides, avoiding residual metal contamination in the products. princeton.edu

Table 3: Selected Metal-Free Protocols for Thioamide Synthesis

Starting Materials Reagents Key Features
Aldehydes, Amines Elemental Sulfur (S₈) Three-component, atom-economical reaction. nih.gov
Chlorohydrocarbons, Amides Elemental Sulfur (S₈), NaOH Avoids transition metals and additional oxidants. princeton.edu
Aldehydes Aqueous Ammonia, I₂, O,O-diethyl dithiophosphoric acid Inexpensive, practical, one-pot method in aqueous media. rsc.org
Arylacetic or Cinnamic Acids, Amines Elemental Sulfur (S₈) Decarboxylative three-component reaction without a metal catalyst. nih.gov
Electron-rich Arenes, Isothiocyanates Triflic Acid (Brønsted Super Acid) Rapid, metal-free, and solvent-free Friedel-Crafts type reaction. mdpi.com

This compound-Derived Ligands in Transition Metal Catalysis

The sulfur and nitrogen atoms of the thioamide moiety possess lone pairs of electrons, making them potential donors for coordination to transition metals. While thiolate (RS⁻) complexes are well-established in coordination chemistry, the use of neutral thioamides as ligands is a more specialized area. wikipedia.org The sulfur atom of a thioamide can act as a soft donor, potentially poisoning certain metal catalysts. researchgate.net However, when intentionally designed as ligands, thioamides can offer unique electronic and steric properties.

Specific research focusing on this compound itself as a ligand in transition metal catalysis is not widely documented in prominent literature. However, studies on related aliphatic and functionalized thioamides provide insight into their potential applications. For instance, thioamides derived from α-amino acids have been successfully employed as ligands in rhodium-catalyzed asymmetric transfer hydrogenation of ketones, achieving excellent enantioselectivity. mdpi.com This demonstrates that chiral, thioamide-containing ligands can effectively control the stereochemical environment around a metal center.

Furthermore, the general principle of using functional groups to direct transition metal-catalyzed reactions is well-established. Aliphatic amides, for example, can act as directing groups for palladium-catalyzed C(sp³)–H bond activation. nih.gov While distinct, this concept shares the common feature of a functional group coordinating to a metal to facilitate a transformation. The development of this compound-derived ligands would likely follow principles of designing bidentate or multidentate structures to form stable chelate rings with the metal center, which generally enhances the stability and performance of catalytic complexes. gcnayanangal.com The interplay between the soft sulfur and harder nitrogen donors in a thioamide ligand could lead to novel reactivity and selectivity in transition metal catalysis.

Advanced Topics in Hexanethioamide Chemical Research

Tautomerism of the Hexanethioamide Moiety

The thioamide functional group, the core of this compound, exhibits prototropic tautomerism, a phenomenon of significant interest in organic chemistry. This involves the migration of a proton, leading to distinct structural isomers that can coexist in equilibrium.

Thioamide-Thioimidol Equilibrium and its Manifestations

The primary tautomeric relationship in this compound is the equilibrium between the thioamide (or thione) form and the thioimidol (or thiol) form. The thioamide form features a carbon-sulfur double bond (C=S) and a nitrogen-hydrogen single bond (N-H), whereas the thioimidol form contains a carbon-nitrogen double bond (C=N) and a sulfur-hydrogen single bond (S-H).

This equilibrium is fundamental to the chemical reactivity and physical properties of thioamides. scispace.com While early research debated the predominant form, it is now well-established through various spectroscopic methods that the thioamide (thione) form is generally the more stable and dominant tautomer in most simple thioamides, including what is expected for this compound. scispace.comscispace.com The stability of the thione form is often attributed to the resonance stabilization of the thioamide group. acs.org However, the thioimidol form, though typically present in low concentrations, can be a crucial intermediate in chemical reactions. researchgate.net In certain heterocyclic systems or under specific conditions, the thiol form can become more significant. cdnsciencepub.comscience.gov

The tautomerization from the thioamide to the thioimidol form can be conceptualized as a proton transfer from the nitrogen atom to the sulfur atom. In some complex thioamides, such as those with a phosphonyl group, other tautomeric forms involving adjacent C=C double bonds can also exist. researchgate.net

Experimental and Theoretical Probes of Tautomeric Equilibria in Solution and Gas Phase

The study of thioamide-thioimidol tautomerism relies on a combination of experimental techniques and computational chemistry.

Experimental Probes:

UV-Vis Spectroscopy: This has been a classical method to distinguish between tautomers. The thioamide and thioimidol forms exhibit distinct absorption spectra. scispace.comscispace.com For instance, the thione form typically shows a characteristic long-wavelength, low-intensity band attributed to an n→π* transition, which is absent in the thiol form. scispace.com Comparing the spectrum of a thioamide to its N-substituted (locking it in the thione form) and S-substituted (locking it in the thiol form) derivatives helps in assigning the predominant tautomer. scispace.com

Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence for the presence of specific functional groups. The S-H stretching vibration in the thiol form is a key diagnostic peak, though it can be weak. cdnsciencepub.com The absence of a strong S-H band is often taken as evidence for the dominance of the thione tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying tautomeric equilibria, although the low concentration of the minor tautomer can be a challenge. Variable-temperature NMR can be used to study the dynamics of the equilibrium. nih.govnih.gov

Mass Spectrometry: In the gas phase, mass spectrometry can be used to study tautomerism, assuming that the ionization process does not significantly alter the equilibrium position. researchgate.net

Theoretical Probes:

Density Functional Theory (DFT) and Ab Initio Methods: Quantum chemical calculations are invaluable for studying tautomeric equilibria. acs.orgresearchgate.netmdpi.com These methods can calculate the relative energies of the different tautomers and the energy barriers for the transition between them. researchgate.net For example, calculations on 2-pyridinethione/2-pyridinethiol showed that while the thiol form (2SH) is more stable in the gas phase, the thione form (2S) is favored in solution due to its larger dipole moment. acs.org The transition state for the intramolecular proton transfer can be very high in energy, suggesting that tautomerization may occur via intermolecular mechanisms, such as through hydrogen-bonded dimers. acs.orgnih.gov

The following table summarizes the relative stabilities and transition barriers for tautomers of related thioamide compounds, providing insight into the expected behavior of this compound.

Compound SystemMethodPhaseMost Stable TautomerRelative Energy of Thiol Form (kcal/mol)Transition Barrier (kcal/mol)
2-Pyridinethiol/thioneCCSD(T)GasThiol (2SH)0~25-30 (intramolecular)
2-Pyridinethiol/thioneIPCM-MP2CyclohexaneThione (2S)+1.96-
Thioformamide (B92385)AE-CCSD(T)GasThioamide>8-
Phosphonyl ThioamidesDFTGasThioamide (C=S)>10 (for C=N form)~40 (intramolecular)

Data compiled from studies on analogous thioamide systems. acs.orgresearchgate.netnih.gov

Environmental and Substituent Effects on Tautomeric Preferences

The position of the thioamide-thioimidol equilibrium is not fixed and is sensitive to several factors.

Solvent Effects: The polarity of the solvent plays a crucial role. Polar solvents tend to stabilize the more polar tautomer. The thioamide (thione) form generally has a larger dipole moment than the thioimidol (thiol) form. acs.org Consequently, polar solvents shift the equilibrium towards the thioamide form. acs.orgcdnsciencepub.com Conversely, in nonpolar solvents, the proportion of the thioimidol form may increase. cdnsciencepub.com The ability of the solvent to act as a proton donor or acceptor in hydrogen bonding also influences the equilibrium. scispace.comnih.govnih.gov The presence of even a single water molecule can significantly lower the transition barrier for tautomerization by facilitating proton transfer. researchgate.net

Substituent Effects: The electronic nature of substituents on the thioamide core can influence the relative stability of the tautomers. However, for many systems, the effect of substituents on the equilibrium itself is less pronounced than solvent effects. mdpi.com In a study on phosphonyl thioamides, various substituents on the phosphorus or nitrogen atoms did not fundamentally change the finding that the C=N tautomer was significantly less stable. researchgate.net

Stereoisomerism (e.g., Cis-Trans Isomerism)

Due to the significant contribution of the zwitterionic resonance structure, the carbon-nitrogen (C-N) bond in a thioamide has a substantial partial double bond character. dokumen.pubmdpi.com This characteristic is even more pronounced in thioamides than in their amide counterparts. dokumen.pubdatapdf.com The consequence of this partial double bond character is a high rotational barrier around the C-N bond, which restricts free rotation and gives rise to geometric isomers, specifically cis and trans rotamers. cdnsciencepub.comcdnsciencepub.comlibretexts.orgunizin.org

In the context of a secondary thioamide like N-substituted this compound, the trans isomer typically has the substituent and the sulfur atom on opposite sides of the C-N bond, while the cis isomer has them on the same side. The ratio of these isomers is dependent on structural and environmental factors. cdnsciencepub.comcdnsciencepub.com For many acyclic secondary thioamides, an equilibrium mixture of both isomers can be observed in solution using techniques like NMR spectroscopy. cdnsciencepub.comnih.gov The higher rotational barriers in thioamides compared to amides mean that the interconversion between cis and trans isomers is slower. cdnsciencepub.comnih.gov

The rotational barrier can be quantified using dynamic NMR spectroscopy, where line shape analysis at different temperatures provides the rate of interconversion and thus the activation energy for rotation. acs.orgmontana.edu Theoretical calculations are also used to compute these barriers. nih.govresearchgate.netmendeley.com

The preference for a cis or trans conformation is influenced by:

Steric Effects: Bulky substituents on either the nitrogen atom or the thiocarbonyl carbon can create steric hindrance, favoring one isomer over the other. mdpi.comsci-hub.se For instance, in N-thioacyl-N-methylanilines, steric interactions between substituents and the sulfur atom drive a preference for the cis conformation. sci-hub.se

Electronic Effects: The electronic nature of substituents can modulate the C-N bond's double bond character. Electron-withdrawing groups on the thiocarbonyl carbon tend to increase the rotational barrier by enhancing the nN → π*C=S conjugation. acs.org

Solvent Effects: The solvent polarity can influence the rotational barrier. The transition state for rotation is typically more polar than the ground state. Polar solvents stabilize this transition state, which can affect the barrier height. For thioamides, the solvent effect on the rotational barrier is generally larger than for amides due to the thioamide's larger ground-state dipole moment and the greater change in dipole moment upon rotation. nih.gov

The following table presents representative rotational barriers for various thioamides, which indicates the expected range for this compound derivatives.

ThioamideSolventMethodRotational Barrier (ΔG‡ or ΔH‡, kcal/mol)
N,N-Dimethylthioformamide (DMTF)Gas PhaseCalculation (G2(MP2))21.0
N,N-Dimethylthioacetamide (DMTA)Gas PhaseCalculation (G2(MP2))18.5
N-Thiobenzoyl-7-azabicyclo[2.2.1]heptaneNitrobenzene-d5NMR16.5 (ΔH‡)
N-(p-nitro)thiobenzoyl-7-azabicyclo[2.2.1]heptaneNitrobenzene-d5NMR18.2 (ΔH‡)

Data compiled from studies on analogous thioamide systems. nih.govacs.org

Modulation of Electronic Properties in Thioamide Systems

The electronic properties of the thioamide system can be modulated in several ways:

Substituent Effects: Attaching electron-donating or electron-withdrawing groups to the thioamide core can significantly alter its electronic landscape.

Electron-withdrawing groups (e.g., nitro, cyano) attached to the thiocarbonyl carbon enhance the resonance by pulling electron density, which increases the C-N rotational barrier and affects the planarity of the system. acs.org

Electron-donating groups can have the opposite effect.

Conformational Changes: The planarity of the thioamide group is crucial for maximal resonance stabilization. dokumen.pub Steric hindrance that forces the thioamide group out of planarity, as seen in certain bicyclic systems, disrupts this resonance. acs.org This disruption leads to a more single-bond-like C-N character and a lower rotational barrier. acs.org However, the planarity can be restored by attaching a strong electron-withdrawing substituent to the thiocarbonyl carbon, which enhances the resonance and overcomes the steric strain. acs.org

n→π Interactions:* The lone pair of electrons on the sulfur atom can participate in n→π* interactions with neighboring acceptor groups. These interactions are a type of stabilizing orbital overlap. researchgate.net Studies comparing amides and thioamides have shown that the n→π* interaction between two thioamide groups is significantly stronger (more than threefold) than between two amide groups. researchgate.net This is due to better overlap and a smaller energy difference between the donor and acceptor orbitals. researchgate.net

These electronic modulations can be probed using various spectroscopic and computational methods:

UV-Vis Spectroscopy: The electronic transitions, such as n→π* and π→π*, are sensitive to the electronic structure. Substituents that alter the energies of the molecular orbitals will shift the absorption wavelengths. scispace.comchemrxiv.org

NMR Spectroscopy: Chemical shifts, particularly of the nitrogen atom (¹⁵N NMR), are sensitive to the electron density at the nucleus. Electron-withdrawing groups on an attached aromatic ring cause a downfield shift (higher frequency) of the nitrogen signal, indicating a decrease in electron density on the nitrogen atom. pg.edu.pl

Computational Chemistry: Methods like DFT are used to calculate molecular orbitals (HOMO, LUMO), charge distributions, and the impact of substituents on these properties. mdpi.comresearchgate.net These calculations help rationalize observed spectroscopic changes and predict the electronic behavior of new derivatives. chemrxiv.orgrsc.org

Future Directions and Research Perspectives for Hexanethioamide Chemistry

Development of Sustainable Synthetic Methodologies with Reduced Environmental Footprint

The chemical industry is increasingly focused on developing environmentally benign synthetic processes. For hexanethioamide, this involves moving away from traditional methods that may use hazardous reagents or generate significant waste. Future research will likely focus on "green chemistry" principles to synthesize this compound and related thioamides. amazon.com

Key areas of development include:

Catalytic Routes: The use of catalysts, such as molybdenum-based complexes, can enable more selective and efficient synthesis pathways. rsc.org Research into novel catalysts could lead to processes that operate at lower temperatures and pressures, reducing energy consumption.

Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. amazon.com This minimizes waste generation and improves resource efficiency.

Mechanochemistry: This approach uses mechanical energy to drive chemical reactions, often in the absence of solvents, presenting a novel and sustainable method for synthesis. amazon.com

Renewable Feedstocks: Investigating the synthesis of this compound precursors from renewable biomass sources could further enhance the sustainability of its production. rub.de

A comparison of traditional versus potential sustainable synthetic approaches is outlined below:

Parameter Traditional Synthesis Potential Sustainable Synthesis
Reagents Often stoichiometric, potentially toxicCatalytic, less hazardous
Solvents Volatile organic compoundsWater, supercritical fluids, solvent-free
Energy Input High temperature and pressureMilder reaction conditions
Waste Generation Higher, due to byproducts and solvent useLower, improved atom economy
Feedstock Source Typically petrochemical-basedPotential for renewable biomass sources

Exploration of Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for process optimization and control. Advanced in-situ spectroscopic techniques allow for real-time monitoring of chemical reactions as they occur, providing valuable insights into reaction kinetics, the formation of intermediates, and the influence of various parameters. researchgate.netnih.gov

Future research in this area will likely involve the application and combination of various spectroscopic methods: researchgate.neteuropean-mrs.com

ReactIR (In-situ Infrared Spectroscopy): This technique is particularly useful for tracking the concentration of reactants, products, and key intermediates by monitoring their characteristic infrared absorptions. researchgate.net

ReactNMR (In-situ Nuclear Magnetic Resonance): Flow NMR can provide detailed structural information about species in the reaction mixture, aiding in the identification of transient intermediates. acs.org

Raman Spectroscopy: Complementary to IR spectroscopy, Raman is insensitive to water, making it suitable for aqueous reaction systems. researchgate.net It can be used to monitor changes in chemical bonding during a reaction.

UV-Vis Spectroscopy: This method can track the evolution of chromophoric species, which is useful for reactions involving colored intermediates or products. researchgate.net

Combined Techniques: The simultaneous use of multiple spectroscopic methods (e.g., IR and Raman) can provide a more complete picture of a complex reaction system, overcoming the limitations of any single technique. researchgate.net

Spectroscopic Technique Information Gained Applicability to this compound Synthesis
In-situ FTIR (ReactIR)Functional group conversion, reactant/product concentrationMonitoring the conversion of the corresponding amide or nitrile to the thioamide functional group. researchgate.net
In-situ NMR (ReactNMR)Structural elucidation of intermediatesIdentifying transient species in the reaction pathway to the thioamide. acs.org
Raman SpectroscopyVibrational modes, molecular structureComplementing IR for mechanistic studies, especially in aqueous media. researchgate.net
UV-Vis SpectroscopyElectronic transitions, concentration of colored speciesTracking reactions involving chromophoric starting materials or intermediates. researchgate.net

Refinement of Computational Models for Enhanced Predictive Capabilities in Complex Systems

Computational modeling has become an indispensable tool in modern chemistry, allowing for the prediction of molecular properties and reaction outcomes. thebts.org For this compound, refining computational models can accelerate research and development by reducing the need for extensive trial-and-error experimentation.

Future efforts in this domain will likely focus on:

Quantum Mechanics (QM) and Molecular Mechanics (MM): QM/MM methods can provide a detailed understanding of enzymatic or catalytic reactions involving this compound, modeling the active site with high accuracy while treating the surrounding environment with a less computationally intensive method. diva-portal.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity or toxicity of this compound derivatives based on their molecular structure. mdpi.com This is particularly valuable in the early stages of drug discovery or materials design.

Machine Learning and Artificial Intelligence: AI and machine learning algorithms can be trained on existing experimental data to predict the outcomes of new reactions, identify optimal reaction conditions, and even propose novel molecular structures with desired properties. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound and its derivatives, providing insights into conformational changes, interactions with other molecules, and the assembly of larger structures. diva-portal.orgnih.gov

Computational Model Type Predictive Goal for this compound Systems Potential Impact
QM/MMElucidation of reaction mechanisms at an atomic level. diva-portal.orgOptimization of catalytic synthesis.
QSARPrediction of biological activity or material properties of derivatives. mdpi.comFaster screening of candidate molecules.
Machine LearningIdentification of optimal reaction conditions and novel structures. mdpi.comAccelerated discovery and process development.
Molecular DynamicsUnderstanding conformational dynamics and intermolecular interactions. nih.govDesign of self-assembling materials and drug-receptor interactions.

Design and Synthesis of this compound-Derived Architectures with Tailored Functions for Advanced Materials

The this compound scaffold can be chemically modified to create a wide range of new molecules with specific functions. Research in this area focuses on designing and synthesizing these derivatives for applications in advanced materials. The thioamide group's ability to coordinate with metals and participate in hydrogen bonding makes it a valuable building block.

Future research directions include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): Using this compound derivatives as ligands to create novel coordination polymers or MOFs with potential applications in gas storage, catalysis, and sensing.

Self-Assembling Systems: Designing this compound derivatives that can self-assemble into well-defined nanostructures like nanotubes, vesicles, or gels, driven by intermolecular forces such as hydrogen bonding and van der Waals interactions.

Functional Polymers: Incorporating the this compound moiety into polymer backbones or as pendant groups to create materials with unique optical, electronic, or mechanical properties.

Bioconjugates: Attaching this compound derivatives to biomolecules like peptides or sugars to create new probes or therapeutic agents. The thioamide group can serve as a handle for specific chemical modifications.

Derivative Architecture Potential Function Target Application Area
Metal ComplexesCatalysis, sensingChemical synthesis, environmental monitoring
Supramolecular AssembliesDrug delivery, templatingBiomedicine, nanomaterials
Functional PolymersOptoelectronics, responsive materialsElectronics, smart materials
Peptide ConjugatesBiological probes, targeted therapyDiagnostics, medicine

Interdisciplinary Integration of this compound Research with Emerging Fields in Chemical Science

The full potential of this compound chemistry will be realized through collaboration with researchers in other scientific disciplines. ucsb.eduuci.edu Integrating the study of this compound into emerging fields can lead to novel discoveries and applications that might not be apparent from a purely chemical perspective.

Prospective interdisciplinary research areas include:

Chemical Biology: Investigating the interactions of this compound and its derivatives with biological systems, such as their potential as enzyme inhibitors or probes for studying cellular processes. ontosight.airesearchgate.net

Materials Science: Collaborating with materials scientists to incorporate this compound-based building blocks into new functional materials and devices, such as sensors, catalysts, and electronic components. ucsb.edu

Nanoscience and Nanotechnology: Exploring the use of this compound derivatives in the construction of nanoscale objects and devices, leveraging their self-assembly properties.

Energy Science: Investigating the potential of this compound-derived materials in energy conversion and storage applications, for example, as components in batteries or solar cells. uci.edu

Computational Science: Working with computational chemists and data scientists to develop more accurate predictive models for the properties and reactivity of this compound systems. stonybrook.edu

Interdisciplinary Field Potential Research Focus with this compound
Chemical BiologyDevelopment of enzyme inhibitors or molecular probes. researchgate.net
Materials ScienceCreation of novel polymers and composites with tailored properties. ucsb.edu
NanoscienceFabrication of self-assembled nanostructures.
Energy ScienceDesign of materials for energy storage or conversion. uci.edu
Computational ScienceDevelopment of predictive AI models for reactivity and properties. stonybrook.edu

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Hexanethioamide
Reactant of Route 2
Reactant of Route 2
Hexanethioamide

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